molecular formula C19H19N3O2S B2992454 1-(2-Methoxyethyl)-3-(3-(2-phenylthiazol-4-yl)phenyl)urea CAS No. 1206986-65-3

1-(2-Methoxyethyl)-3-(3-(2-phenylthiazol-4-yl)phenyl)urea

Cat. No.: B2992454
CAS No.: 1206986-65-3
M. Wt: 353.44
InChI Key: YEJBVIPYVAGGAT-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(3-(2-phenylthiazol-4-yl)phenyl)urea is a synthetic small molecule incorporating a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The compound features a urea linker, a functional group prevalent in compounds that inhibit various kinases and enzymes by engaging in key hydrogen-bonding interactions within the enzymatic active site. While the specific biological data for this compound is an area of active investigation, its structure is closely related to thiazolyl urea derivatives that have been identified as potent inhibitors of TrkA kinase, a high-affinity receptor for nerve growth factor (NGF) implicated in pain signaling and cancer cell proliferation . Furthermore, analogous compounds containing the 2-aminothiazole moiety have demonstrated significant antitrypanosomal activity against Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis . The integration of the 2-methoxyethyl group is a common strategy in drug design to fine-tune physicochemical properties such as solubility and metabolic stability. This compound is intended for use in basic research, including but not limited to, exploratory enzymology, oncology, infectious disease, and neurobiology research, as a chemical probe to investigate relevant biochemical pathways. This product is provided "For Research Use Only (RUO)". It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-11-10-20-19(23)21-16-9-5-8-15(12-16)17-13-25-18(22-17)14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJBVIPYVAGGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxyethyl)-3-(3-(2-phenylthiazol-4-yl)phenyl)urea is a synthetic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H19N3O2S
  • Molecular Weight : 353.44 g/mol
  • IUPAC Name : 1-(2-methoxyethyl)-3-[3-(2-phenylthiazol-4-yl)phenyl]urea

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with phenolic compounds, followed by urea formation. The process has been characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure and purity.

Antimicrobial Activity

Research indicates that compounds containing thiazole and urea moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Activity
Compound AEscherichia coliSignificant
Compound BStaphylococcus aureusModerate
Compound CPseudomonas aeruginosaHigh

The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it may inhibit the growth of cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer).

Case Studies

  • Study on IDO1 Inhibition : A series of phenyl urea derivatives were synthesized and screened for their ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme linked to immune evasion in tumors. Among these, certain derivatives showed promising inhibitory activity, suggesting potential for immunotherapy applications .
  • Cytotoxicity Assays : The NCI-60 cell line panel was used to assess cytotoxicity. Results indicated that compounds with a similar structural backbone to this compound exhibited selective cytotoxic effects against specific cancer types, with IC50 values ranging from 0.47 µM to 1.4 µM .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Sortase A Inhibition : Similar compounds have been shown to inhibit Sortase A, an enzyme critical for bacterial virulence, by binding to its active site and preventing substrate access .
  • Cell Cycle Interference : The compound may disrupt cell cycle progression in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-Methoxyethyl)-3-(3-(2-phenylthiazol-4-yl)phenyl)urea can be contextualized against several urea-based analogs and heterocyclic derivatives. Below is a detailed analysis supported by a comparative data table (Table 1) and research findings.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Solubility (Predicted/Reported) References
This compound C₁₉H₁₈N₄O₂S 366.07 2-Methoxyethyl, 2-phenylthiazol-4-yl MST1 kinase inhibition Moderate (polar substituents)
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) C₁₅H₁₈N₄O 282.34 Ethyl, methylpyrazole Not specified Low (hydrophobic substituents)
1-[2-(6-Nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]-3-phenylurea C₂₃H₁₉N₅O₃ 413.44 Nitro, quinazolinone, phenylurea Anticancer, antimicrobial Low (bulky aromatic core)
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one C₁₈H₁₈N₄O₃ 338.37 Methoxyphenyl, triazolone Antimicrobial, antitumor Moderate (polar triazolone)
1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea C₂₀H₁₈N₁₀O₂S 510.53 Triazine, thiourea, triazole Enhanced biodynamic activity Low (high molecular weight)

Key Findings

Structural Diversity and Kinase Inhibition The target compound’s thiazole ring distinguishes it from pyrazole- or imidazole-based ureas (e.g., compounds 9a–9b in ). In contrast, quinazolinone derivatives (e.g., ) exhibit broader pharmacological activities, including anticancer effects, but lack the thiazole-mediated kinase selectivity observed in the target compound.

Solubility and Pharmacokinetics

  • The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to ethyl or methyl substituents in simpler ureas (e.g., 9a, 282.34 g/mol ). However, its solubility remains moderate due to the hydrophobic phenylthiazole component.
  • Triazine-thiourea hybrids (e.g., ) suffer from low solubility due to high molecular weight (>500 g/mol), limiting their bioavailability despite enhanced biodynamic activity.

Biological Activity Profiles Triazolone derivatives (e.g., ) with methoxyphenyl groups demonstrate antimicrobial and antitumor activity, but their mechanisms differ from kinase inhibition. The target compound’s activity is more specialized, targeting specific signaling pathways via MST1 binding. Quinazolinone-based ureas (e.g., ) incorporate nitro groups that may confer redox-mediated cytotoxicity, contrasting with the target compound’s non-cytotoxic kinase inhibition.

Q & A

Q. How to analyze metabolic pathways in preclinical studies?

  • Methodological Answer :
  • In Vitro : Incubate with liver microsomes (human/rat) and identify metabolites via LC-HRMS.
  • Probe Substrates : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint involved enzymes .

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